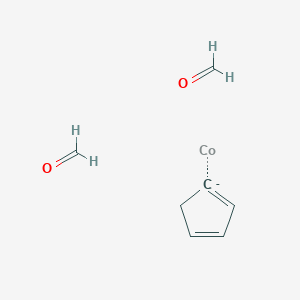
Dysprosium163
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium-163 is an isotope of the chemical element dysprosium, which belongs to the lanthanide series of the periodic table. Dysprosium is a rare-earth element with the atomic number 66 and is known for its metallic, bright silver luster. Dysprosium-163 is one of the stable isotopes of dysprosium, with a natural abundance of approximately 24.9% .
Preparation Methods
The preparation of dysprosium-163 typically involves the extraction and purification processes from minerals like monazite and bastnäsite, which contain dysprosium in the form of oxides. The process begins with the crushing of these minerals, followed by acid or alkali treatments to produce a mixture of rare earth chlorides . For specific isotopes like dysprosium-163, separation techniques such as liquid-liquid extraction using di-(2-ethylhexyl)phosphoric acid dissolved in cyclohexane as the organic phase and hydrochloric acid as the aqueous phase are employed .
Chemical Reactions Analysis
Dysprosium-163, like other dysprosium isotopes, undergoes various chemical reactions:
Oxidation: Dysprosium metal tarnishes slowly in air and burns readily to form dysprosium(III) oxide (Dy₂O₃).
Reaction with Water: Dysprosium reacts slowly with cold water and quickly with hot water to form dysprosium hydroxide (Dy(OH)₃) and hydrogen gas.
Reaction with Acids: Dysprosium metal dissolves readily in dilute sulfuric acid, forming dysprosium(III) ions and hydrogen gas.
Reaction with Halogens: Dysprosium reacts with halogens to form dysprosium(III) halides.
Scientific Research Applications
Dysprosium-163 has several scientific research applications:
Neutrino Mass Measurement: Dysprosium-163 is used in the production of holmium-163, which is a potential source for the direct kinematic measurement of neutrino mass through electron capture reactions.
Radiation Shielding: Dysprosium oxide-doped glasses are used for radiation shielding due to their high mass attenuation coefficients and effective atomic numbers.
Mechanism of Action
The mechanism of action of dysprosium-163 in scientific applications, such as neutrino mass measurement, involves its decay to holmium-163. The holmium-163 nucleus captures an electron from the inner shell, producing an excited state of dysprosium-163 and emitting an electron neutrino. The energy released is in the form of X-rays, Auger electrons, and Coster-Kronig transitions, leaving the atom in its ground state .
Comparison with Similar Compounds
Dysprosium-163 can be compared with other isotopes of dysprosium and similar rare-earth elements:
Holmium-163: Used in similar neutrino mass measurement experiments.
Terbium-161: Another rare-earth element used in scientific research.
Erbium-167: Used in various optical applications.
Dysprosium-163 is unique due to its specific applications in neutrino mass measurement and its stable nature compared to other isotopes .
Properties
CAS No. |
14391-36-7 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





